molecular formula C29H46O3 B1240074 (1R,3aS,5bS,9R,11aR,13aS)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-2,3,4,5,5a,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid

(1R,3aS,5bS,9R,11aR,13aS)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-2,3,4,5,5a,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid

Cat. No. B1240074
M. Wt: 442.7 g/mol
InChI Key: KGUHFCVSCDQVEU-VXZDKHNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3aS,5bS,9R,11aR,13aS)-9-hydroxy-5b,8,8,11a-tetramethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylic acid is a pentacyclic triterpenoid and a hydroxy monocarboxylic acid.

Scientific Research Applications

Molecular Structure and Synthesis

  • Molecular Structure Elucidation : The compound has been involved in studies focusing on molecular structure elucidation through various spectroscopic techniques. For instance, Kazakova et al. (2010) determined the molecular structure of a related compound, illustrating the complex nature of these molecules and their potential applications in structural chemistry (Kazakova et al., 2010).

  • Synthesis Techniques : The compound is a focus in the synthesis of complex molecules. A study by Peipiņš et al. (2014) on a similar compound, Betulin 3,28-di-O-tosylate, highlights advanced synthesis techniques that could be applicable to the compound (Peipiņš et al., 2014).

Biological and Chemical Properties

  • Biochemical Interactions and Properties : Studies like those conducted by Hashimoto and Hayakawa (1977) investigate the biochemical properties and interactions of closely related compounds. These studies can provide insights into the biological activities and potential applications of the compound (Hashimoto & Hayakawa, 1977).

  • Potential Applications in Drug Development : Research into compounds with similar structures, like the work of Jiang et al. (2022) on a pentacyclic triterpene derived from betulinic acid, indicates potential applications in drug development, particularly in targeting neurodegenerative diseases (Jiang et al., 2022).

Derivatives and Polymorphs

  • Development of Derivatives : The creation of derivatives of the compound, as seen in the work of Brito et al. (2010) on an orthorhombic polymorph of a related acid, is significant for exploring its versatility and potential applications in various fields (Brito et al., 2010).

  • Chemical Reactions and Derivatization : Studies like those by Katritzky et al. (2006) demonstrate the chemical reactions and derivatization processes that can be applied to similar compounds, which could be relevant for modifying or enhancing the properties of the compound in focus (Katritzky et al., 2006).

properties

Molecular Formula

C29H46O3

Molecular Weight

442.7 g/mol

IUPAC Name

(1R,3aS,5bS,9R,11aR,13aS)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-2,3,4,5,5a,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid

InChI

InChI=1S/C29H46O3/c1-17(2)18-9-15-29(25(31)32)16-10-20-19(24(18)29)7-8-22-27(20,5)13-11-21-26(3,4)23(30)12-14-28(21,22)6/h18-24,30H,1,7-16H2,2-6H3,(H,31,32)/t18-,19-,20?,21?,22?,23+,24?,27-,28-,29-/m0/s1

InChI Key

KGUHFCVSCDQVEU-VXZDKHNRSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2(C1[C@H]3CCC4[C@](C3CC2)(CCC5[C@@]4(CC[C@H](C5(C)C)O)C)C)C(=O)O

SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(C5(C)C)O)C)C)C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(C5(C)C)O)C)C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3aS,5bS,9R,11aR,13aS)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-2,3,4,5,5a,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid
Reactant of Route 2
(1R,3aS,5bS,9R,11aR,13aS)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-2,3,4,5,5a,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid
Reactant of Route 3
(1R,3aS,5bS,9R,11aR,13aS)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-2,3,4,5,5a,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid
Reactant of Route 4
(1R,3aS,5bS,9R,11aR,13aS)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-2,3,4,5,5a,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid
Reactant of Route 5
(1R,3aS,5bS,9R,11aR,13aS)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-2,3,4,5,5a,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid
Reactant of Route 6
(1R,3aS,5bS,9R,11aR,13aS)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-2,3,4,5,5a,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid

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